

Independent Validation of CG-806 (Aprotinib) Findings: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CG-806

Cat. No.: B606623

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the multi-kinase inhibitor **CG-806** (aprotinib) with other targeted therapies, based on published preclinical findings. The data herein is summarized from independent research to offer a clear perspective on its mechanism of action and anti-cancer activity.

Executive Summary

CG-806 is a potent oral inhibitor of FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases (AURK).^{[1][2][3][4]} Preclinical studies have demonstrated its superior efficacy in acute myeloid leukemia (AML) and mantle cell lymphoma (MCL) models compared to other approved inhibitors.^{[3][5]} Notably, **CG-806** overcomes resistance mechanisms associated with current FLT3 inhibitors and demonstrates a distinct mechanism of action depending on the FLT3 mutational status of cancer cells.^{[1][3][6]}

Data Presentation

Table 1: Comparative In Vitro Anti-Leukemia Activity of CG-806

This table summarizes the half-maximal inhibitory concentrations (IC50) of **CG-806** in various AML cell lines and compares them to other FLT3 inhibitors.

Cell Line	FLT3 Status	CG-806 IC50 (nM)	Quizartinib IC50 (nM)	Gilteritinib IC50 (nM)	Midostaurin IC50 (nM)
MOLM-14	FLT3-ITD	~1	>1	~1	>10
MV4-11	FLT3-ITD	~1	>1	~1	>10
Ba/F3-FLT3- ITD	FLT3-ITD	<1	~1	Not Reported	Not Reported
Ba/F3- ITD/D835Y	FLT3- ITD+TKD	~1	>10	~1	Not Reported
THP-1	FLT3-WT	~5	>1000	>1000	>1000

Data synthesized from multiple preclinical studies.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Table 2: Comparative Efficacy of CG-806 and Ibrutinib in Mantle Cell Lymphoma (MCL)

Cell Line	Ibrutinib Resistance	CG-806 IC50 (nM)	Ibrutinib IC50 (nM)
Mino	Parental	<100	<100
Mino-R	Ibrutinib-resistant	<100	>1000
JeKo-1	Parental	<100	<100
Z-138	Parental	<100	<100

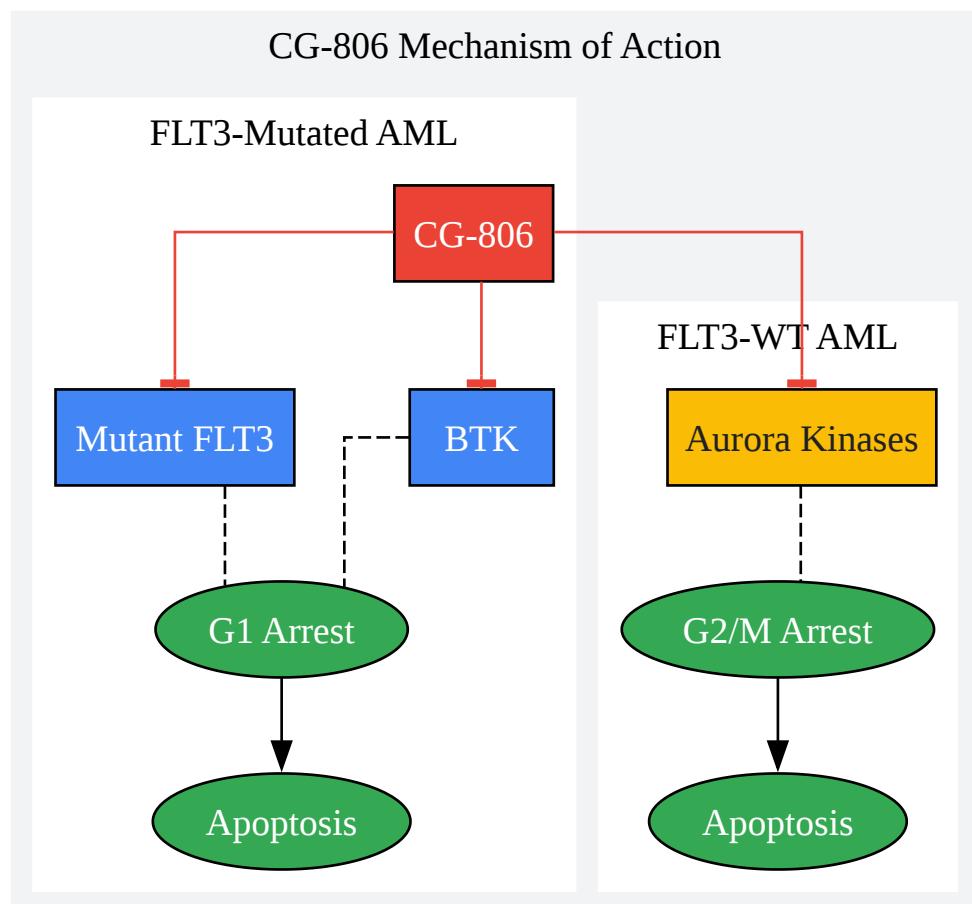
Data shows that **CG-806** retains potency in ibrutinib-resistant MCL cell lines.[\[7\]](#)

Experimental Protocols

Cell Proliferation Assay

Cell proliferation was assessed using a colorimetric tetrazolium-based assay. Cells were seeded in 96-well plates and treated with varying concentrations of **CG-806** or other inhibitors for 48-72 hours. The absorbance, proportional to the number of viable cells, was measured using a microplate reader.[\[1\]](#)[\[7\]](#)

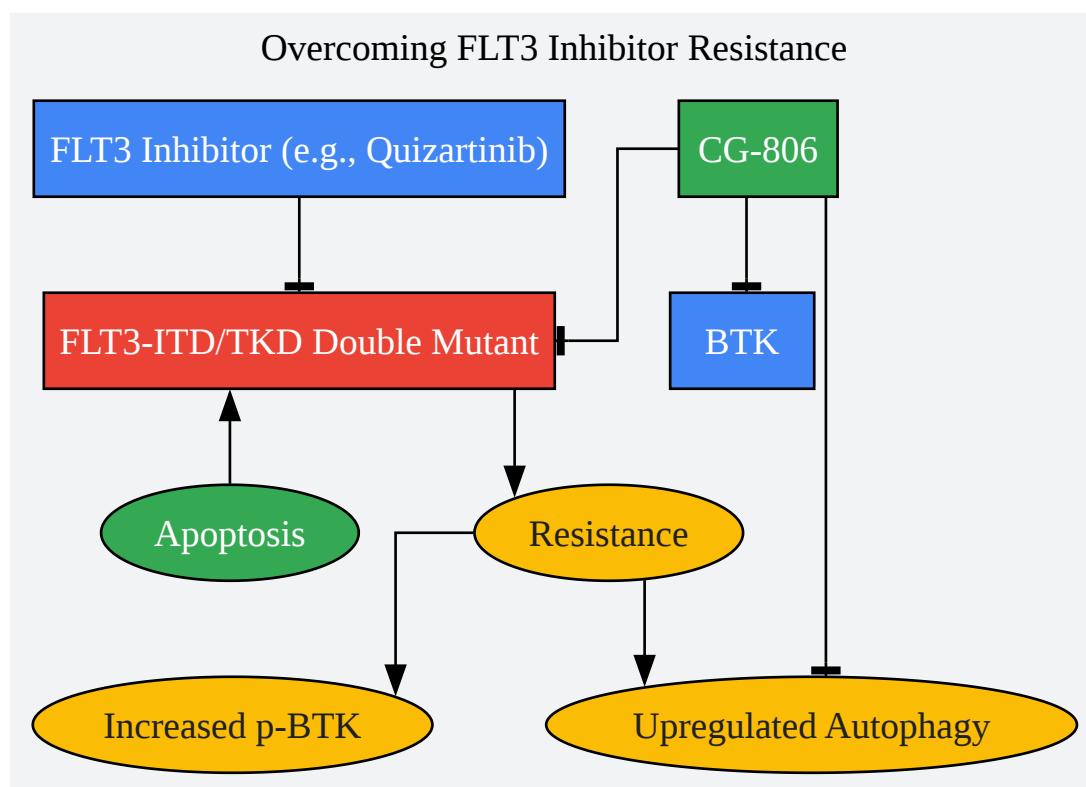
Apoptosis Assay


Apoptosis was determined by Annexin-V-FITC and propidium iodide (PI) staining followed by flow cytometry. Cells were treated with the indicated doses of drugs for 24-48 hours, then harvested, washed, and stained with Annexin-V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive) was quantified.[1][7]

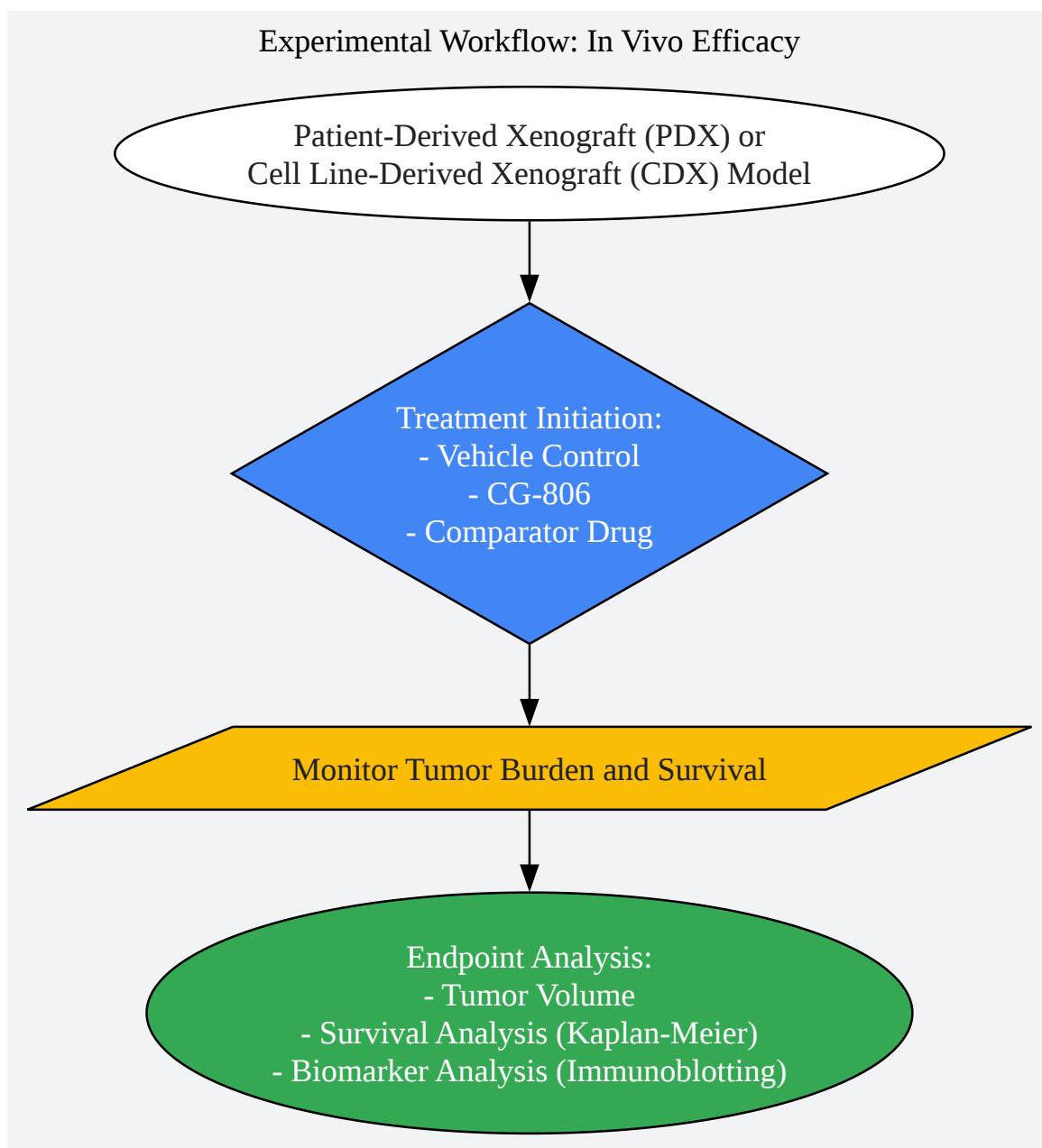
Immunoblotting

Cells were treated with drugs for the indicated times, and cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., p-BTK, p-FLT3, p-AURK, Mcl-1, Bcl-xL). After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.[2][7]

Mandatory Visualizations


Signaling Pathways and Experimental Workflows

[Click to download full resolution via product page](#)


Caption: **CG-806** mechanism in FLT3-mutated vs. FLT3-WT AML.

In FLT3-mutated AML, **CG-806** inhibits both FLT3 and BTK, leading to G1 cell cycle arrest and apoptosis.[1][3] In contrast, in FLT3 wild-type (WT) AML, **CG-806** primarily inhibits Aurora kinases, resulting in G2/M arrest and subsequent apoptosis.[1][3][4]

[Click to download full resolution via product page](#)

Caption: **CG-806** overcomes resistance via BTK and autophagy inhibition.

Resistance to FLT3 inhibitors in AML is often associated with the upregulation of autophagy and increased phosphorylation of BTK.[2][4][6] **CG-806**'s ability to co-target FLT3 and BTK, while also inhibiting autophagy, allows it to overcome this resistance and induce apoptosis in resistant cell lines.[2][4][6]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The multi-kinase inhibitor CG-806 exerts anti-cancer activity against acute myeloid leukemia by co-targeting FLT3, BTK, and Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concomitant targeting of FLT3 and BTK overcomes FLT3 inhibitor resistance in acute myeloid leukemia through the inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Concomitant targeting of FLT3 and BTK overcomes FLT3 inhibitor resistance in acute myeloid leukemia through the inhibition of autophagy | Haematologica [haematologica.org]
- 5. Dual BTK/SYK inhibition with CG-806 (luxeptinib) disrupts B-cell receptor and Bcl-2 signaling networks in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. Dual BTK/SYK inhibition with CG-806 (luxeptinib) disrupts B-cell receptor and Bcl-2 signaling networks in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Validation of CG-806 (Aprotinib) Findings: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606623#independent-validation-of-published-cg-806-findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com